3-Quinuclidinyl 4-fluoromethylbenzilate
Description
Structure
3D Structure
Properties
CAS No. |
168104-70-9 |
|---|---|
Molecular Formula |
C22H24FNO3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-[4-(fluoromethyl)phenyl]-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H24FNO3/c23-14-16-6-8-19(9-7-16)22(26,18-4-2-1-3-5-18)21(25)27-20-15-24-12-10-17(20)11-13-24/h1-9,17,20,26H,10-15H2 |
InChI Key |
WYNSCFORRAXQPA-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)CF)O |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)CF)O |
Synonyms |
3-quinuclidinyl 4-fluoromethylbenzilate 3-quinuclidinyl 4-fluoromethylbenzilate, (R-(R*,S*))-isomer 3-quinuclidinyl 4-fluoromethylbenzilate, (S-(R*,R*))-isomer 3-quinuclidinyl 4-fluoromethylbenzilate, (S-(R*,S*))-isomer 3-quinuclidinyl 4-fluoromethylbenzilate, 18F-labeled FMeQNB |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies
Stereoselective Synthetic Pathways for 3-Quinuclidinyl 4-fluoromethylbenzilate
The biological activity of this compound is highly dependent on its stereochemistry at two chiral centers: the carbon bearing the hydroxyl group in the benzilate moiety and the carbon at the 3-position of the quinuclidinyl ring. Consequently, the development of stereoselective synthetic routes to obtain specific stereoisomers is of paramount importance. A key strategy involves the synthesis of enantiomerically pure precursors, namely the (R)- and (S)-enantiomers of 4-(fluoromethyl)benzilic acid and (R)- and (S)-3-quinuclidinol.
A crucial step in this pathway is the enantioselective Grignard addition to a suitable ketoester, which establishes the chirality of the benzilate portion. This is followed by the coupling of the chiral fluoroalkylbenzilic acid with a selected enantiomer of 3-quinuclidinol to yield the desired diastereomer of this compound. This method provides access to all four possible stereoisomers: (R,R), (R,S), (S,R), and (S,S).
For instance, the synthesis of the (R,R)- and (R,S)- isomers of 4-(fluoromethyl)-QNB has been reported, highlighting the importance of stereochemistry in differentiating biological activity. The (R,R)-4-(Fluoromethyl)-QNB has shown selectivity for the M1 subtype of muscarinic receptors, while the (R,S)-4-(fluoromethyl)-QNB exhibits selectivity for the M2 subtype acs.org.
Table 1: Stereoselective Synthesis of this compound Stereoisomers
| Stereoisomer | Key Synthetic Steps | Precursors |
| (R,R)-3-Quinuclidinyl 4-fluoromethylbenzilate | 1. Enantioselective Grignard addition to form (R)-4-(fluoromethyl)benzilic acid.2. Esterification with (R)-3-quinuclidinol. | (R)-4-(fluoromethyl)benzilic acid, (R)-3-quinuclidinol |
| (R,S)-3-Quinuclidinyl 4-fluoromethylbenzilate | 1. Enantioselective Grignard addition to form (S)-4-(fluoromethyl)benzilic acid.2. Esterification with (R)-3-quinuclidinol. | (S)-4-(fluoromethyl)benzilic acid, (R)-3-quinuclidinol |
| (S,R)-3-Quinuclidinyl 4-fluoromethylbenzilate | 1. Enantioselective Grignard addition to form (R)-4-(fluoromethyl)benzilic acid.2. Esterification with (S)-3-quinuclidinol. | (R)-4-(fluoromethyl)benzilic acid, (S)-3-quinuclidinol |
| (S,S)-3-Quinuclidinyl 4-fluoromethylbenzilate | 1. Enantioselective Grignard addition to form (S)-4-(fluoromethyl)benzilic acid.2. Esterification with (S)-3-quinuclidinol. | (S)-4-(fluoromethyl)benzilic acid, (S)-3-quinuclidinol |
Radiochemical Synthesis of Fluorine-18 (B77423) Labeled Analogues for Research Applications
The development of radiolabeled analogues of this compound, particularly with the positron-emitting radionuclide Fluorine-18 (¹⁸F), is crucial for their use as probes in Positron Emission Tomography (PET) imaging. PET is a powerful in vivo imaging technique that allows for the non-invasive study of biological processes.
The radiosynthesis of ¹⁸F-labeled fluoroalkyl analogues typically involves a two-step approach. First, a suitable ¹⁸F-labeled fluoroalkylating agent, such as [¹⁸F]fluoroethyl tosylate, is prepared. This is achieved through a nucleophilic substitution reaction where cyclotron-produced [¹⁸F]fluoride displaces a leaving group (e.g., tosylate) on a precursor molecule like ethylene glycol bistosylate. The resulting [¹⁸F]fluoroalkylating agent is then purified and reacted with a suitable precursor of the benzilate analogue.
For example, the O-fluoroethylation of a phenolic precursor can be achieved using purified no-carrier-added [¹⁸F]2-fluoroethyl brosylate. This reaction, when performed by heating in a solvent like DMF, can produce the desired ¹⁸F-labeled product. The optimization of reaction conditions, including temperature, time, and the molar ratio of base to precursor, is critical to maximize the radiochemical yield (RCY) and minimize the formation of volatile side-products.
Table 2: Radiosynthesis of a Representative ¹⁸F-Labeled Fluoroethyl Analogue
| Radiolabeling Step | Precursor | Reagents and Conditions | Radiochemical Yield (RCY) |
| Preparation of [¹⁸F]Fluoroethylating Agent | Ethylene glycol bistosylate | [¹⁸F]Fluoride, Kryptofix 2.2.2, K₂CO₃, Acetonitrile, Heat | Variable, dependent on conditions |
| ¹⁸F-Fluoroethylation of Precursor | Phenolic benzilate analogue | Purified [¹⁸F]fluoroethyl brosylate, DMF, Heat | Reported up to 21% for similar compounds acs.org |
Preparation of Diverse Fluoroalkyl Analogues and Related Derivatives
To investigate the structure-activity relationships and to fine-tune the properties of these compounds, a variety of fluoroalkyl analogues and related derivatives have been synthesized. This includes homologues with fluoroethyl and fluoropropyl side chains, as well as other modifications.
The synthesis of these analogues generally follows the stereoselective pathways described earlier, with the primary difference being the use of the corresponding (fluoroalkyl)benzilic acid precursors. For example, the preparation of 4-(fluoroethyl)- and 4-(fluoropropyl)-QNB analogues has been reported. These compounds, along with the fluoromethyl derivatives, have been evaluated for their in vivo binding to different muscarinic receptor subtypes. Studies have shown that for the (R,S)-fluoromethyl, -fluoroethyl, and -fluoropropyl derivatives, a higher percentage of blockade was observed in M2 predominant tissues.
Another derivatization strategy involves the preparation of stannylated precursors of 3-quinuclidinyl benzilates. These compounds can serve as versatile intermediates for the synthesis of various radiohalogenated derivatives.
Table 3: Synthesis of Diverse Fluoroalkyl Analogues of 3-Quinuclidinyl Benzilate
| Fluoroalkyl Analogue | Key Precursor | Synthetic Approach |
| 3-Quinuclidinyl 4-fluoroethylbenzilate | 4-(Fluoroethyl)benzilic acid | Stereoselective Grignard addition and esterification |
| 3-Quinuclidinyl 4-fluoropropylbenzilate | 4-(Fluoropropyl)benzilic acid | Stereoselective Grignard addition and esterification |
Preclinical Pharmacological Characterization of 3 Quinuclidinyl 4 Fluoromethylbenzilate and Its Analogues
Muscarinic Acetylcholine (B1216132) Receptor Binding Affinity and Selectivity Profiling
The initial characterization of any potential receptor ligand involves determining its binding affinity and selectivity. These parameters are fundamental to understanding its pharmacological profile and potential therapeutic applications.
In vitro binding assays are essential for quantifying the affinity of a ligand for its target receptor. These studies typically utilize tissue homogenates or cell lines expressing specific receptor subtypes. For 3-Quinuclidinyl 4-fluoromethylbenzilate, in vitro studies have revealed a distinct stereoselectivity in its binding to muscarinic receptor subtypes.
Research has demonstrated that the diastereomers of FMeQNB exhibit differential selectivity for M1 and M2 muscarinic receptors. Specifically, the (R,R)-diastereomer shows a notable eightfold selectivity for the M1 receptor subtype over the M2 subtype. nih.gov Conversely, the (R,S)-diastereomer displays a sevenfold selectivity for the M2 receptor over the M1 subtype in vitro. nih.gov This stereospecificity is a critical finding, as it allows for the targeted investigation of individual muscarinic receptor subtypes.
Table 1: In Vitro Muscarinic Receptor Selectivity of FMeQNB Diastereomers
| Diastereomer | M1/M2 Selectivity Ratio | M2/M1 Selectivity Ratio |
|---|---|---|
| (R,R)-FMeQNB | 8 | - |
| (R,S)-FMeQNB | - | 7 |
To complement in vitro findings, in vivo competition binding assays are conducted to assess a ligand's ability to bind to its target in a living organism. These studies often involve the administration of a radiolabeled ligand followed by a non-radiolabeled competitor.
In vivo studies in rats using radiolabeled FMeQNB have corroborated the in vitro selectivity. For instance, the uptake of (R,S)-[18F]-FMeQNB in the rat brain was found to be nearly uniform across different regions, following the known distribution and concentration of the M2 subtype. nih.gov Furthermore, co-injection of unlabeled (R,S)-FMeQNB resulted in a significant reduction of radiolabel uptake in regions with a high proportion of M2 receptors, such as the heart, thalamus, and pons. nih.gov These findings provide strong evidence for the in vivo M2 selectivity of the (R,S)-diastereomer.
Subtype Specificity within Muscarinic Acetylcholine Receptors (M1, M2, M3)
The five subtypes of muscarinic receptors (M1-M5) exhibit distinct tissue distributions and physiological functions. Therefore, developing subtype-selective ligands is a primary goal in muscarinic receptor pharmacology.
As highlighted previously, the stereoisomers of this compound possess distinct binding profiles. The (R,R)-diastereomer preferentially binds to M1 receptors, while the (R,S)-diastereomer shows a preference for M2 receptors. nih.gov
Studies on other 4-fluoroalkyl analogues of 3-quinuclidinyl benzilate have further explored this structure-activity relationship. In vivo competition studies in rat brain with (R,S)-fluoromethyl, -fluoroethyl, and -fluoropropyl derivatives demonstrated a greater blockade of a radioligand in M2-predominant tissues (medulla, pons, and cerebellum) compared to M1-predominant tissues (cortex, striatum, and hippocampus). nih.gov Among the evaluated compounds, (R,S)-fluoromethyl-QNB was identified as showing the most pronounced selectivity for M2 subtypes in these in vivo competition studies. nih.gov Conversely, S-quinuclidinyl analogues also showed M2 selectivity but with lower affinities. nih.gov
Autoradiography is a powerful technique to visualize the distribution of radiolabeled ligands in tissue sections. Autoradiographic studies have provided compelling evidence for the in vivo M2 selectivity of (R,S)-FMeQNB. When (R,S)-[18F]-FMeQNB was administered to rats, its distribution in the brain mirrored the known density of M2 receptors. nih.gov
Displacement studies further solidified these findings. Following the administration of (R,S)-[18F]-FMeQNB, a subsequent injection of an unlabeled muscarinic ligand led to a 30-50% displacement of radioactivity in the pons, medulla, and cerebellum, all regions known to have a high concentration of the M2 subtype. nih.gov The most significant displacement and inhibition of uptake were observed in the heart, an organ rich in M2 receptors. nih.gov
Structure Activity Relationship Sar Studies of 3 Quinuclidinyl 4 Fluoromethylbenzilate Derivatives
Elucidation of Key Structural Determinants for Muscarinic Receptor Affinity and Potency
The high affinity of 3-quinuclidinyl benzilate derivatives for muscarinic receptors is governed by several key structural features and interactions within the receptor's orthosteric binding pocket.
The Quinuclidinyl Moiety: The cationic amine of the quinuclidinyl group is a critical determinant for binding. It forms a crucial ion-pair interaction with a conserved aspartate residue (Asp3.32) in the binding pocket of all muscarinic receptor subtypes. pnas.org This electrostatic interaction anchors the ligand within the receptor. While the quinuclidinyl ring structure is a common feature, studies have shown it can be substituted by groups like alkanes or a pyrrolidine at the nitrogen atom without losing the ability to bind. nih.gov
The Ester and Hydroxyl Groups: The ester and hydroxyl moieties of the benzilate portion are also fundamental for high-affinity binding. These groups form key hydrogen bonds with a specific asparagine residue (Asn6.52) within the receptor. pnas.org This interaction helps to properly orient the ligand in the binding site.
The Aromatic Cage: The cationic amine of the quinuclidinyl group is enclosed by an aromatic cage composed of several tyrosine residues (Tyr3.33, Tyr6.51, Tyr7.39, and Tyr7.43), further stabilizing the ligand's position through cation-π interactions. pnas.org
These core interactions, summarized in the table below, form the basis of the high potency observed in this class of muscarinic antagonists.
| Structural Moiety | Key Interaction | Interacting Receptor Residue |
| Quinuclidinyl Amine | Ionic Interaction (Ion-Pairing) | Aspartate (Asp3.32) |
| Ester & Hydroxyl Groups | Hydrogen Bonding | Asparagine (Asn6.52) |
| Benzilate Phenyl Rings | Hydrophobic Interactions | Aromatic Cage (Tyrosine residues) |
Influence of Fluorination and Fluoroalkyl Substituents on Receptor Selectivity
The introduction of fluorine and fluoroalkyl groups onto the benzilate scaffold is a key strategy for modulating muscarinic receptor subtype selectivity. This is particularly relevant for derivatives like 3-quinuclidinyl 4-fluoromethylbenzilate.
Fluorine-containing analogs of QNB have been synthesized and evaluated for subtype selectivity, with various isomers displaying differing affinities across receptor subtypes. iaea.org The substitution can have a major impact on affinity, with electron-withdrawing groups like fluorine being favorable for receptor binding in some contexts. nih.gov
In vivo competition studies using fluoroalkyl analogues of QNB revealed significant effects on receptor selectivity. Specifically, derivatives like (R,S)-fluoromethyl-, -fluoroethyl-, and -fluoropropyl-QNB demonstrated a notable preference for M2 receptors. nih.gov A higher degree of blockade by these compounds was observed in M2-predominant tissues (e.g., medulla, pons) compared to M1-predominant tissues (e.g., cortex, striatum). nih.gov Among the compounds tested, (R,S)-fluoromethyl-QNB showed the most pronounced selectivity for the M2 subtype in these in vivo studies. nih.gov
Conversely, strategic fluorination can be used to achieve selectivity for other subtypes. In a structure-based design effort, the introduction of a fluorine atom at the para position of one of the phenyl rings in a QNB analog retained strong M3 receptor affinity (Ki = 0.2 nM) while significantly reducing M2 receptor binding (Ki = 21 nM), resulting in a 105-fold selectivity for M3 over M2. pnas.org This selectivity was achieved by exploiting a single amino acid difference between the M2 (phenylalanine) and M3 (leucine) receptors in the orthosteric pocket. pnas.org
The table below summarizes the binding affinities of a fluorinated analog designed for M3 selectivity.
| Compound | M3R Ki (nM) | M2R Ki (nM) | Selectivity (M2/M3) |
| Fluorinated Analog (6b) | 0.2 | 21 | 105-fold |
Stereochemical Principles Governing Pharmacological Activity and Receptor Subtype Selectivity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between chiral drugs like 3-quinuclidinyl benzilate derivatives and their biological targets. biomedgrid.com The molecule contains two primary chiral centers: one at the C3 position of the quinuclidinyl ring and another at the benzylic carbon of the glycolic acid moiety. This results in four possible stereoisomers (R,R), (S,S), (R,S), and (S,R), each with potentially different pharmacological profiles. researchgate.net
The biological activity of QNB isomers is highly dependent on their absolute configuration. The interaction with the chiral environment of the receptor binding pocket leads to differences in affinity and selectivity among stereoisomers.
The differential activity of stereoisomers can be substantial, as seen in the table below, which illustrates the M2 selectivity of various fluoroalkyl derivatives based on in vivo blockade patterns.
| Compound Stereoisomer | Predominant Subtype Selectivity | Relative Affinity |
| (R,S)-fluoromethyl-QNB | M2 | High |
| (R,S)-fluoroethyl-QNB | M2 | High |
| (R,S)-fluoropropyl-QNB | M2 | High |
| S-quinuclidinyl analogues | M2 | Lower |
Rational Design Strategies for Novel Muscarinic Ligands
Knowledge of the SAR and the three-dimensional structure of muscarinic receptors has enabled the rational design of novel ligands with improved properties. The publication of the crystal structures of the M2 and M3 muscarinic receptors, often in complex with QNB or related antagonists, was a significant breakthrough that accelerated structure-based drug design. pnas.orgsci-hub.senih.gov
Structure-Based Design: By analyzing the crystal structures of M2 and M3 receptors, researchers can exploit subtle differences in their orthosteric binding pockets. For example, a key difference between the M2 and M3 subtypes is a single amino acid residue (Phe181 in M2 vs. Leu225 in M3). pnas.org This difference was exploited to design M3-selective antagonists. By using molecular docking and synthesizing derivatives of the QNB scaffold, compounds were developed that introduced repulsive interactions with the phenylalanine in the M2 receptor while fitting well with the leucine in the M3 receptor, leading to high M3 selectivity. pnas.org
Molecular Docking: Computational docking studies screen millions of virtual compounds against the receptor's binding site to predict their binding affinity and orientation. nih.gov This approach has been used with M2 and M3 receptor structures to identify novel chemical scaffolds that differ from the classical cationic nature of most muscarinic ligands. nih.gov
Scaffold Modification and Bioisosterism: Another strategy involves modifying the core QNB structure. This includes replacing the phenyl rings with other lipophilic or heterocyclic groups to alter properties like selectivity and lipophilicity. nih.gov For instance, replacing a diphenyl group with a cyclohexyl-phenyl group on a 1,4-dioxane scaffold (a QNB analog) resulted in a compound with high affinity and a selectivity profile similar to the clinically used drug oxybutynin. acs.org This approach, known as bioisosterism, aims to create novel structures with similar or improved biological activity.
These rational design strategies, leveraging detailed structural and SAR data, are crucial for developing the next generation of muscarinic ligands with precise subtype selectivity, aiming to maximize therapeutic efficacy while minimizing off-target effects. acs.org
Advanced Analytical and Bioanalytical Methodologies for Research
Chromatographic-Mass Spectrometric Techniques for Compound and Metabolite Analysis in Biological Matrices
Chromatography coupled with mass spectrometry stands as a cornerstone for the detection and quantification of FMeQNB and its parent compound, 3-quinuclidinyl benzilate (QNB), in biological samples. The high selectivity and sensitivity of these methods allow for precise measurements even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) has been a foundational technique for the analysis of QNB and its principal metabolites in biological fluids, particularly urine. To overcome the low volatility of these compounds, derivatization is a critical step in the analytical process. Analytes are typically converted to their trimethylsilyl derivatives before analysis to improve their chromatographic properties. nih.govresearchgate.net
Sample preparation for GC-MS analysis commonly involves solid-phase extraction (SPE) to isolate the target compounds from the complex urine matrix. nih.govunimelb.edu.au This extraction is followed by the derivatization step. For quantification, isotope dilution GC-MS is often employed, where a stable isotope-labeled internal standard is added to the sample. This approach provides high accuracy and precision by correcting for variations during sample preparation and analysis. nih.govacs.org Using these methods, QNB can be reliably determined in urine at target levels of 0.5 ng/mL, with its main metabolites, 3-quinuclidinol and benzilic acid, quantifiable at 5 ng/mL. nih.govresearchgate.netunimelb.edu.au The total imprecision of a single measurement using this technique is approximately 15% of the measured value. researchgate.net
Challenges in GC-MS analysis include the detection of certain metabolites like 3-quinuclidinol, which can produce low, broad signals. giffordbioscience.com To enhance its detectability, specific derivatization strategies, such as using 2,2,2-trichloroethoxycarbonyl chloride (TrocCl), have been developed. This reaction yields a derivative with improved peak sharpness and a unique mass spectrum, facilitating unambiguous identification in complex matrices like soil. giffordbioscience.com
Table 1: GC-MS Method Parameters for QNB and Metabolite Analysis in Urine
| Parameter | Description | Reference |
|---|---|---|
| Analytical Technique | Isotope Dilution Gas Chromatography/Mass Spectrometry | nih.govunimelb.edu.au |
| Sample Matrix | Urine | nih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) | nih.govunimelb.edu.au |
| Derivatization | Conversion to trimethylsilyl (TMS) derivatives | nih.govresearchgate.net |
| Target Quantification Level (QNB) | 0.5 ng/mL | unimelb.edu.au |
| Target Quantification Level (Metabolites) | 5.0 ng/mL | unimelb.edu.au |
| Method Imprecision | ~15% (1 standard deviation) | researchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, often with simpler sample preparation and the ability to analyze a wider range of metabolites without derivatization. nih.gov This technique has been successfully applied to the determination of QNB in rat plasma. nih.gov
A validated LC-MS/MS method for QNB in plasma utilizes solid-phase extraction on C-18 cartridges for sample clean-up. nih.gov The analysis is performed using reversed-phase high-performance liquid chromatography (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source, operating in the positive ion-selective reaction monitoring mode. nih.gov This method has demonstrated high selectivity, accuracy, and precision, with a linear range of 0.5 ng/mL to 1000 ng/mL. nih.gov The sensitivity of the assay is sufficient for pharmacokinetic studies, with a limit of detection (LOD) of 0.2 ng/mL and a limit of quantification (LOQ) of 0.5 ng/mL. nih.gov
Furthermore, high-resolution mass spectrometry combined with liquid chromatography has been instrumental in providing deeper insights into the biotransformation of QNB. nih.gov Studies using this approach on rat plasma, urine, and tissue homogenates have identified numerous previously unobserved metabolites, revealing complex metabolic pathways involving N-oxidation, hydroxylation, O-methylation, and O-glucuronidation. nih.gov These advanced methods are critical for a comprehensive understanding of the compound's fate in biological systems. nih.gov
Table 2: LC-MS/MS Method Validation Parameters for QNB in Rat Plasma
| Validation Parameter | Value/Range | Reference |
|---|---|---|
| Linearity Range | 0.5 ng/mL - 1000 ng/mL (r² = 0.9947) | nih.gov |
| Limit of Detection (LOD) | 0.2 ng/mL | nih.gov |
| Limit of Quantification (LOQ) | 0.5 ng/mL | nih.gov |
| Sample Preparation | Solid-Phase Extraction (C-18) | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion | nih.gov |
| Internal Standard | Atropine | nih.gov |
Immunochemical Assay Development for Ligand Detection and Quantification
For rapid and on-site detection, immunochemical assays provide a valuable tool. A fluorescent microsphere-based immunochromatographic assay (ICA) has been developed for the sensitive and quantitative detection of QNB in biological samples. nih.gov This type of assay combines the specificity of monoclonal antibodies with the high sensitivity of fluorescent reporters. nih.gov
The development process involves synthesizing a novel hapten to produce a sensitive monoclonal antibody that targets QNB. nih.govnih.gov This antibody is then integrated into an ICA strip format that utilizes fluorescent microspheres as the detection label. nih.gov The assay operates on a competitive principle and can provide both qualitative and quantitative results within minutes. nih.gov Under optimized conditions, such an assay has achieved a calculated limit of detection (LOD) for QNB in urine samples of 2.5 ng/mL. nih.gov The reliability of this method has been validated against LC-MS/MS results, demonstrating its suitability for clinical diagnosis and metabolic monitoring. nih.gov
Radiometric Methods for In Vivo and In Vitro Quantification in Receptor Studies
Radiometric methods are indispensable for studying the interaction of ligands with their specific receptors in vivo and in vitro. For FMeQNB, these techniques are crucial for investigating its binding to muscarinic receptors in the brain. Autoradiography, using a competing radioligand, has been employed to demonstrate the in vivo selectivity of FMeQNB. nih.gov
In one key study, the in vivo muscarinic m2 subtype selectivity of (R)-3-quinuclidinyl (S)-4-fluoromethylbenzilate ((R,S)-FMeQNB) was demonstrated through autoradiography. nih.gov The experiment involved studying the inhibition of radioiodinated (R)-3-quinuclidinyl (S)-4-iodobenzilate ((R,S)-[¹²⁵I]IQNB) binding by unlabeled (R,S)-FMeQNB. nih.gov In the absence of the competitor, [¹²⁵I]IQNB labeled brain regions according to the total concentration of muscarinic receptors. However, in the presence of 75 nmol of (R,S)-FMeQNB, the binding of [¹²⁵I]IQNB in brain regions predominantly containing the m2 subtype was reduced to background levels. nih.gov
This research provides strong evidence that (R,S)-FMeQNB is selective for the m2 receptor in vivo. nih.gov These findings are highly significant as they suggest that a radiolabeled version of the compound, specifically (R,S)-[¹⁸F]FMeQNB, could be a valuable radioligand for Positron Emission Tomography (PET) studies. nih.govnih.gov Such a PET tracer would enable the non-invasive study and quantification of m2 receptor loss, which is a known pathological feature in conditions like Alzheimer's disease. nih.gov
Table 3: Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| FMeQNB | 3-Quinuclidinyl 4-fluoromethylbenzilate |
| QNB / BZ | 3-Quinuclidinyl benzilate |
| [¹²⁵I]IQNB | (R)-3-Quinuclidinyl (S)-4-iodobenzilate (radioiodinated) |
| - | 3-Quinuclidinol |
| - | Benzilic acid |
| TrocCl | 2,2,2-Trichloroethoxycarbonyl chloride |
| - | Atropine |
Metabolic Pathways and in Vivo Disposition in Preclinical Research Models
Elimination and Excretion Pathways in Animal Models
The primary route of excretion for the parent compound, 3-quinuclidinyl benzilate, and its metabolites is through the kidneys, with elimination occurring mainly via urine. nih.gov Preclinical studies in animal models are crucial for predicting the routes and rates of drug elimination in humans. researchgate.net Generally, compounds with high urinary excretion in animals are also likely to be eliminated via the same pathway in humans. researchgate.net While specific studies detailing the excretion profile of 3-Quinuclidinyl 4-fluoromethylbenzilate are scarce, the known renal clearance of its structural analogs suggests that renal excretion is a significant pathway.
Investigation of Blood-Brain Barrier Permeation and Biodistribution
A critical aspect of the preclinical evaluation of this compound is its ability to penetrate the blood-brain barrier (BBB). In vivo studies have demonstrated that this compound effectively crosses the BBB. nih.gov This characteristic is essential for its utility in studying central muscarinic receptors.
Autoradiographic studies in rats have shown that this compound exhibits in vivo selectivity for the muscarinic m2 subtype receptors, which are found in high concentrations in cortical and hippocampal regions of the brain. nih.gov The radiolabeled form of the compound, (R,S)-[18F]FMeQNB, has been proposed as a potential ligand for positron emission tomography (PET) imaging to study the loss of m2 receptors in conditions like Alzheimer's disease, further confirming its brain uptake. nih.gov
Table 2: Summary of In Vivo Disposition Characteristics
| Characteristic | Finding | Animal Model |
| Blood-Brain Barrier Permeation | Capable of crossing the BBB. | Rats |
| Central Nervous System Targeting | Shows in vivo selectivity for muscarinic m2 receptors in the brain. | Rats |
| Primary Biotransformation Pathway (Inferred) | Hydrolysis of the ester bond. | (Based on parent compound studies) |
| Primary Excretion Route (Inferred) | Renal excretion via urine. | (Based on parent compound studies) |
Applications in Advanced Molecular Imaging and Neuropharmacological Research
Development and Application of Radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) for Receptor Mapping
The study of neurodegenerative diseases, such as Alzheimer's, has created a significant demand for selective radioligands capable of imaging specific neuroreceptor subtypes. The selective loss of muscarinic m2 receptors in the cortical and hippocampal regions of the brain is a known characteristic of Alzheimer's disease. nih.govnih.gov However, the development of emission tomography tools to study this loss has been historically limited by the lack of m2-selective radioligands that can effectively cross the blood-brain barrier. nih.govnih.gov
To address this, fluorine-containing derivatives of quinuclidinyl benzilate (QNB) were developed, leading to the identification of compounds with high affinity and selectivity for muscarinic receptors. semanticscholar.org Among these, (R)-3-quinuclidinyl (S)-4-fluoromethylbenzilate ((R,S)-FMeQNB) emerged as a promising candidate. nih.gov The development of a positron-emitting version, (R,S)-[¹⁸F]FMeQNB, was proposed for its potential use in Positron Emission Tomography (PET) to study the loss of m2 receptors. nih.gov
The synthesis of such PET radiotracers involves labeling the molecule with a positron-emitting radionuclide, most commonly Fluorine-18 (B77423) (¹⁸F). nih.gov Fluorine-18 is produced in a cyclotron and has a half-life of approximately 109.8 minutes, which is ideal for diagnostic imaging procedures. nih.govopenmedscience.com The process of creating an ¹⁸F-labeled radiopharmaceutical is a complex, multi-step procedure that often utilizes automated synthesis modules to ensure reproducibility, efficiency, and safety. chemistryworld.com While direct labeling of complex molecules can be challenging due to harsh reaction conditions, indirect methods involving the labeling of a prosthetic group which is then conjugated to the target molecule are commonly employed. nih.gov
For Single-Photon Emission Computed Tomography (SPECT), analogous compounds are labeled with radioisotopes like Iodine-125. An example is (R)-3-quinuclidinyl (S)-4-iodobenzilate ((R,S)-[¹²⁵I]IQNB), a related benzilate that has been used extensively in receptor mapping studies and often serves as a reference radiotracer in competitive binding assays to validate the selectivity of new compounds like FMeQNB. nih.govnih.gov
| Radiotracer Candidate | Imaging Modality | Target Receptor Subtype | Key Characteristic |
| (R,S)-[¹⁸F]FMeQNB | PET | Muscarinic m2 | Proposed for its in vivo selectivity for m2 receptors, enabling the study of their depletion in Alzheimer's disease. nih.gov |
| (R,S)-[¹²⁵I]IQNB | SPECT / Autoradiography | Total Muscarinic Receptors | Used as a non-selective radioligand to label brain regions in proportion to total muscarinic receptor concentration. nih.govnih.gov |
In Vivo Receptor Distribution and Imaging Studies in Animal Brains and Other Organs
In vivo studies in animal models, particularly rats, have been crucial in validating the selectivity and mapping the distribution of receptors using 3-quinuclidinyl 4-fluoromethylbenzilate. Autoradiography is a key technique used in these investigations. In a typical study, a non-selective radioligand that binds to all muscarinic receptor subtypes, such as (R,S)-[¹²⁵I]IQNB, is administered. In the absence of any competing compound, this radiotracer labels brain regions based on the total density of muscarinic receptors. nih.govnih.gov
To determine the m2-selectivity of (R,S)-FMeQNB, researchers co-injected the unlabeled compound with the radioligand (R,S)-[¹²⁵I]IQNB. nih.gov The results demonstrated a significant reduction of radioligand binding in brain regions known to have a high concentration of the m2 subtype, such as the medulla, pons, and cerebellum. nih.gov Conversely, labeling in regions where the m1 subtype predominates, including the cortex, striatum, and hippocampus, was less affected at similar concentrations. nih.gov
In one study, the administration of 75 nmol of (R,S)-FMeQNB was sufficient to reduce the binding of (R,S)-[¹²⁵I]IQNB in m2-predominant regions to background levels, providing strong evidence of its in vivo m2 selectivity. nih.gov These findings indicate that the blockade pattern of the radioligand by FMeQNB correlates with the known distribution of m2 receptors in the brain. nih.gov This selective binding is essential for a radiotracer intended to image a specific receptor population. Studies with the related compound 3-quinuclidinyl 4-iodobenzilate have also shown binding to muscarinic acetylcholine (B1216132) receptors in the corpus striatum, cerebellum, and the heart. nih.gov
| Brain Region | Predominant Muscarinic Subtype | Observed Blockade by (R,S)-FMeQNB | Inference |
|---|---|---|---|
| Medulla | m2 | High | Indicates high affinity of FMeQNB for m2 receptors. nih.gov |
| Pons | m2 | High | Confirms m2-selective binding. nih.govnih.gov |
| Cerebellum | m2 | High | Consistent with targeting m2-rich regions. nih.gov |
| Cortex | m1 | Low | Indicates lower affinity for m1 receptors compared to m2. nih.gov |
| Striatum | m1 | Low | Demonstrates subtype selectivity. nih.gov |
| Hippocampus | m1 | Low | Supports the conclusion of m2-selective action in vivo. nih.gov |
Utilization as a Chemical Probe for Cholinergic System Investigation
The demonstrated in vivo selectivity for the m2 muscarinic receptor subtype makes (R,S)-3-quinuclidinyl 4-fluoromethylbenzilate a valuable chemical probe for investigating the cholinergic system. nih.govnih.gov As an antagonist, it binds to muscarinic cholinergic receptors and blocks the action of acetylcholine at these sites. msdmanuals.com This property allows researchers to dissect the specific roles of the m2 receptor subtype in various physiological and pathological processes.
Its primary use as a probe is in in vivo competition studies. nih.gov By competing with a non-selective radiotracer, FMeQNB allows for the effective isolation and quantification of m2 receptor populations in the brain. nih.gov This method is based on the principle that the nonradioactive ligand (FMeQNB) will block the binding of the radioactive ligand based on its relative affinity for a particular receptor subtype. nih.gov The high selectivity of (R,S)-FMeQNB for the m2 subtype makes it superior to other, less selective, compounds in these experiments. nih.gov
The ability to selectively probe the m2 receptor is particularly relevant for studying conditions like Alzheimer's disease, where a decline in this specific receptor subtype is implicated in cognitive deficits. nih.govnih.gov Using [¹⁸F]FMeQNB as a PET imaging probe could provide a noninvasive method to monitor the progression of m2 receptor loss in patients, evaluate the efficacy of new therapies targeting the cholinergic system, and better understand the underlying pathophysiology of the disease.
Emerging Research Directions and Future Perspectives
Integration of Computational Chemistry and Molecular Modeling Approaches in Ligand Design
The development of novel muscarinic receptor ligands has been significantly advanced by the integration of computational chemistry and molecular modeling. These approaches allow for a more rational, structure-based design of compounds with desired affinity and selectivity profiles, moving beyond traditional trial-and-error synthesis.
One of the primary challenges in designing subtype-selective muscarinic antagonists is the high degree of similarity in the orthosteric binding sites across the five muscarinic receptor subtypes (M1-M5). nih.gov However, subtle differences, even a single amino acid variation, can be exploited. Computational techniques such as molecular docking and structure-based design are instrumental in this process. For instance, starting with the crystal structures of the M2 and M3 receptors, researchers have successfully developed highly selective M3 antagonists by exploiting a single amino acid difference in their binding pockets. nih.gov This was achieved through molecular docking simulations that predicted how modifications to the parent scaffold, similar to that of 3-quinuclidinyl benzilate, would interact with the non-conserved residues in the receptor. nih.gov The resulting antagonists showed a significant increase in selectivity for the M3 receptor over the M2 receptor, a prediction that was later confirmed by in vivo studies and crystallography. nih.gov
These methodologies are directly applicable to the design of analogues of 3-Quinuclidinyl 4-fluoromethylbenzilate. By modeling the binding of this compound and its potential derivatives to the different muscarinic receptor subtypes, researchers can predict which structural modifications are likely to enhance selectivity. For example, docking studies can help to identify modifications that create steric hindrance with non-conserved amino acids in one subtype while maintaining favorable interactions in another.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. 3D-QSAR models can be constructed to correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Exploration of Highly Subtype-Selective Ligands for Specific Muscarinic Receptor Populations
A major focus of current research is the development of ligands with high selectivity for specific muscarinic receptor subtypes. This is crucial for minimizing off-target effects and for developing targeted therapeutics. This compound and its analogues have shown considerable promise in this area, particularly for the M2 subtype.
In vivo competition studies have been instrumental in demonstrating the subtype selectivity of these compounds. One such study evaluated a series of 4-fluoroalkyl analogues of 3-quinuclidinyl benzilate, including the (R,S)-fluoromethyl derivative. nih.gov The results indicated that (R,S)-fluoromethyl-QNB displayed the most significant selectivity for the M2 receptor subtype in these in vivo competition assays. nih.gov This selectivity was observed by a higher degree of blockade in brain regions with a predominance of M2 receptors, such as the medulla, pons, and cerebellum, compared to regions rich in M1 receptors like the cortex and striatum. nih.gov
Further autoradiographic evidence supports the in vivo M2 selectivity of (R)-3-quinuclidinyl (S)-4-fluoromethylbenzilate, also known as (R,S)-FMeQNB. nih.gov In these studies, the administration of unlabeled (R,S)-FMeQNB led to a significant reduction in the binding of a non-selective radiolabeled muscarinic ligand specifically in brain regions with a high density of M2 receptors. nih.gov A similar fluorine derivative, 3-quinuclidinyl-4-fluorobenzilate (FQNB), has also been shown to be M2-selective in vivo. nih.gov
The significance of developing M2-selective antagonists lies in their potential therapeutic and diagnostic applications. For example, the selective loss of M2 receptors in the cortical and hippocampal regions is a known pathological feature of Alzheimer's disease. nih.govnih.gov Therefore, M2-selective ligands are valuable tools for studying the progression of this disease and for the potential development of targeted therapies.
The following table summarizes the key findings from in vivo studies on the M2 selectivity of this compound and a related analogue.
| Compound | Experimental Method | Key Finding | Reference |
| (R,S)-Fluoromethyl-QNB | In vivo competition study | Showed the most selectivity for M2 subtypes among the evaluated compounds. | nih.gov |
| (R,S)-FMeQNB | Autoradiography | Demonstrated in vivo M2 selectivity by inhibiting radioligand binding in M2-rich brain regions. | nih.gov |
| FQNB | Autoradiography | Confirmed to be M2-selective in vivo. | nih.gov |
Future Avenues in Cholinergic System Research Utilizing this compound Analogues
The unique properties of this compound analogues, particularly their subtype selectivity and the presence of a fluorine atom, open up several exciting avenues for future research into the cholinergic system.
One of the most promising applications is in the field of neuroimaging, specifically Positron Emission Tomography (PET). The fluorine-18 (B77423) isotope is a commonly used positron emitter in PET imaging. The development of [18F]-labeled (R,S)-FMeQNB or a similar analogue could provide a valuable tool for the in vivo imaging of M2 muscarinic receptors in the human brain. nih.gov Given the link between M2 receptor loss and Alzheimer's disease, an [18F]-labeled M2-selective radioligand could be used to study the progression of the disease, aid in early diagnosis, and evaluate the efficacy of novel therapeutic interventions. nih.govnih.gov The development of such radiotracers is a critical step towards better understanding the role of the cholinergic system in neurodegenerative disorders.
Another potential therapeutic area for analogues of this compound is in the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Muscarinic antagonists are a cornerstone of COPD therapy as they induce bronchodilation. While existing therapies often target the M3 receptor, the development of highly selective M3 antagonists based on the quinuclidinyl benzilate scaffold is an active area of research. nih.gov By applying the principles of computational chemistry and structure-based design, it may be possible to modify the this compound structure to create potent and selective M3 antagonists with improved therapeutic profiles.
Furthermore, the availability of highly subtype-selective ligands will continue to be invaluable for basic research into the complex roles of the different muscarinic receptor subtypes throughout the body. These tools will allow for a more precise dissection of the physiological and pathological functions of each receptor subtype, potentially uncovering new therapeutic targets for a wide range of conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
